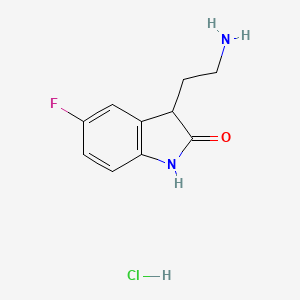
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Vue d'ensemble
Description
Tryptamine hydrochloride is a laboratory chemical with the CAS No 343-94-2 . It’s also known as 3-(2-Aminoethyl)indole hydrochloride . It’s used in the synthesis of various compounds .
Synthesis Analysis
Tryptamine derivatives can be prepared as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)indole hydrochloride consists of an indole ring along with chains of ethyl .Chemical Reactions Analysis
The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Physical And Chemical Properties Analysis
Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .Applications De Recherche Scientifique
-
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
- Application : This compound is used in protein chemistry for crosslinking biomolecules and controlled release through disulfide bond cleavage.
- Methods of Application : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues. This reaction is typically performed at a basic pH (pH 7.5-9.0).
- Results or Outcomes : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
- Application : This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes .
- Methods of Application : It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, but insoluble in ether and chloroform .
- Results or Outcomes : It is used in various biochemical processes as a neurotransmitter and endogenous serotonin receptor agonist .
-
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels
- Application : These hydrogels are developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Results or Outcomes : The hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
-
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
- Application : This compound is used in drug development for crosslinking biomolecules and controlled release through disulfide bond cleavage.
- Methods of Application : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues. This reaction is typically performed at a basic pH (pH 7.5-9.0).
- Results or Outcomes : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
- Application : This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes .
- Methods of Application : It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, but insoluble in ether and chloroform .
- Results or Outcomes : It is used in various biochemical processes as a neurotransmitter and endogenous serotonin receptor agonist .
-
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels
- Application : These hydrogels are developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Results or Outcomes : The hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
-
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
- Application : This compound is used in drug development for crosslinking biomolecules and controlled release through disulfide bond cleavage.
- Methods of Application : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues. This reaction is typically performed at a basic pH (pH 7.5-9.0).
- Results or Outcomes : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
- Application : This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes .
- Methods of Application : It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, but insoluble in ether and chloroform .
- Results or Outcomes : It is used in various biochemical processes as a neurotransmitter and endogenous serotonin receptor agonist .
-
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels
- Application : These hydrogels are developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Results or Outcomes : The hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9;/h1-2,5,7H,3-4,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFICXQYQYTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1245568-58-4 | |
| Record name | 3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




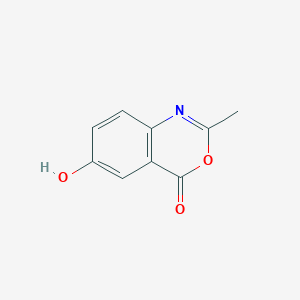
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
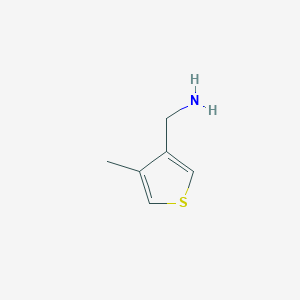

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
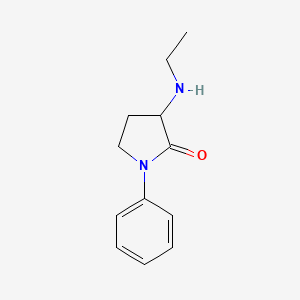
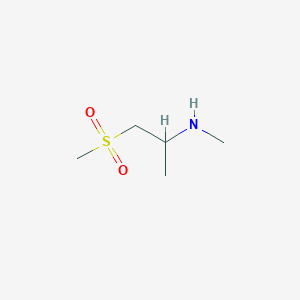
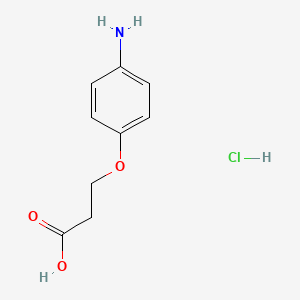
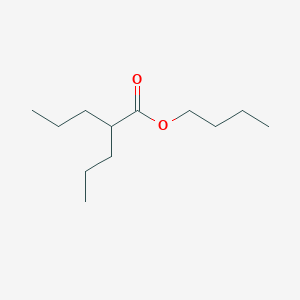
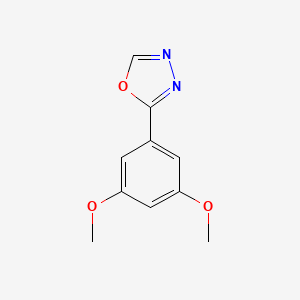
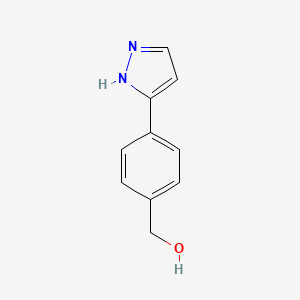
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)